molecular formula C26H22ClO2P B14028439 (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane

(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane

Cat. No.: B14028439
M. Wt: 432.9 g/mol
InChI Key: GNRIMTZBICWGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is an organophosphorus compound that features a chlorotriphenylphosphorane moiety attached to a benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane typically involves the reaction of triphenylphosphine with a suitable benzo[d][1,3]dioxole derivative. One common method is the reaction of triphenylphosphine with (Benzo[d][1,3]dioxol-5-ylmethyl) chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-phosphorus bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out at room temperature or under mild heating.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while addition reactions with alkenes can produce phosphine oxide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is used as a reagent in organic synthesis. It can be employed in the preparation of various phosphorus-containing compounds and as a catalyst in certain reactions.

Biology and Medicine

The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to form stable phosphorus-carbon bonds makes it a valuable tool in drug design and synthesis.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane exerts its effects involves the formation and breaking of phosphorus-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar reactivity.

    Chlorotriphenylphosphonium chloride: Another compound with a chlorotriphenylphosphorane moiety.

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole rings.

Uniqueness

(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane is unique due to the combination of the benzo[d][1,3]dioxole ring and the chlorotriphenylphosphorane moiety. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H22ClO2P

Molecular Weight

432.9 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl-chloro-triphenyl-λ5-phosphane

InChI

InChI=1S/C26H22ClO2P/c27-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-21-16-17-25-26(18-21)29-20-28-25/h1-18H,19-20H2

InChI Key

GNRIMTZBICWGBE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.